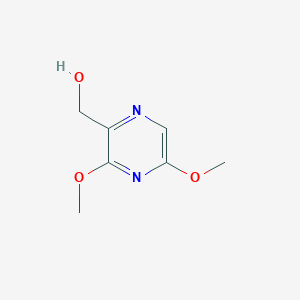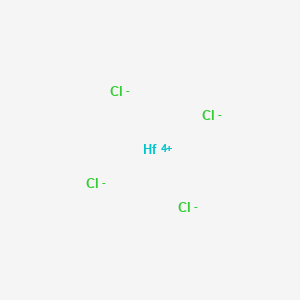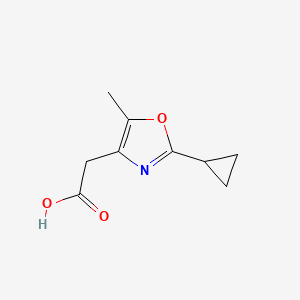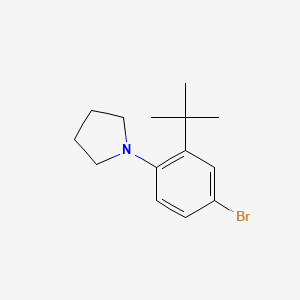
1-(4-Bromo-2-tert-butylphenyl)pyrrolidine
Übersicht
Beschreibung
1-(4-Bromo-2-tert-butylphenyl)pyrrolidine is a chemical compound with the molecular formula C14H20BrN . It has a molecular weight of 282.219 . The compound is achiral, meaning it does not exhibit chirality .
Molecular Structure Analysis
The molecular structure of 1-(4-Bromo-2-tert-butylphenyl)pyrrolidine consists of a pyrrolidine ring attached to a brominated tert-butylphenyl group . The InChIKey for the compound is IBGFIMUGUVAACQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-(4-Bromo-2-tert-butylphenyl)pyrrolidine has a predicted boiling point of 340.1±35.0 °C and a predicted density of 1.244±0.06 g/cm3 . Its pKa is predicted to be 5.44±0.40 .Eigenschaften
CAS-Nummer |
850012-53-2 |
|---|---|
Produktname |
1-(4-Bromo-2-tert-butylphenyl)pyrrolidine |
Molekularformel |
C14H20BrN |
Molekulargewicht |
282.22 g/mol |
IUPAC-Name |
1-(4-bromo-2-tert-butylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H20BrN/c1-14(2,3)12-10-11(15)6-7-13(12)16-8-4-5-9-16/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
IBGFIMUGUVAACQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)N2CCCC2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

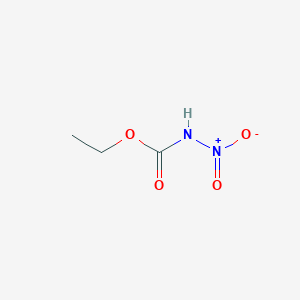
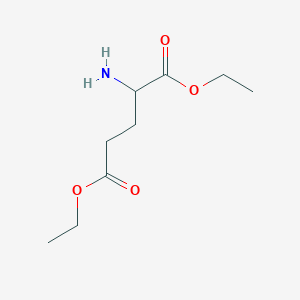
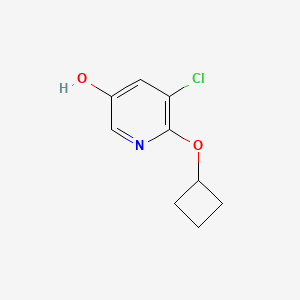
![Decahydropyrrolo[3,4-b]pyrrolizin-6-ol](/img/structure/B8795365.png)
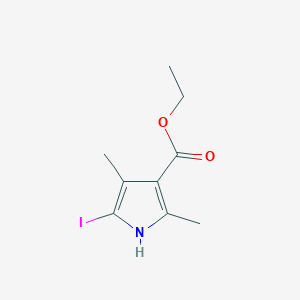
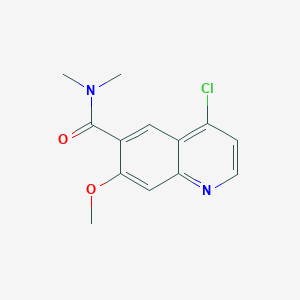
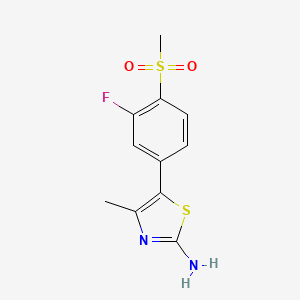
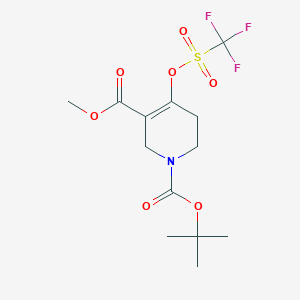
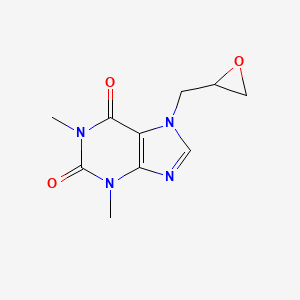
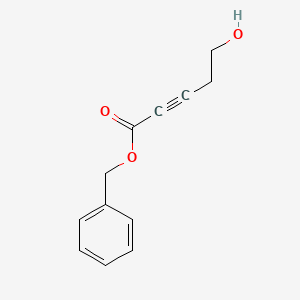
![3-isopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B8795406.png)
